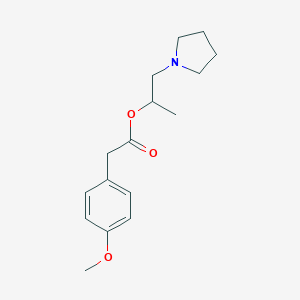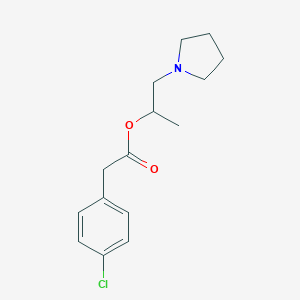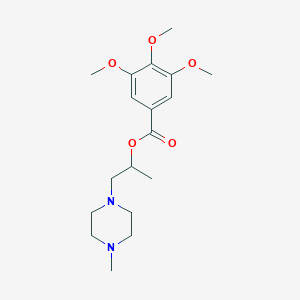
N-(1-adamantyl)-N'-(2,3-dichlorobenzoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-N'-(2,3-dichlorobenzoyl)thiourea, commonly referred to as ADBTU, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. ADBTU is a thiourea derivative that is commonly used as a reagent in organic synthesis. Its molecular formula is C18H19Cl2N3OS, and it has a molecular weight of 407.34 g/mol.
Mecanismo De Acción
The mechanism of action of ADBTU is not fully understood. However, it is believed that ADBTU acts as a nucleophile, reacting with electrophilic compounds to form stable adducts. This property makes ADBTU useful in various chemical reactions.
Biochemical and Physiological Effects:
ADBTU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ADBTU is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and is commercially available. However, ADBTU has some limitations in laboratory experiments. For example, it is sensitive to moisture and air, which can affect its stability and reactivity. In addition, ADBTU is not compatible with all types of chemical reactions and may not be suitable for certain applications.
Direcciones Futuras
There are several potential future directions for research involving ADBTU. One area of interest is the development of new synthetic methods using ADBTU as a reagent. Another area of research is the use of ADBTU in the synthesis of new drugs and pharmaceuticals. Additionally, further studies on the biochemical and physiological effects of ADBTU may provide new insights into its potential applications in medicine and other fields.
Métodos De Síntesis
ADBTU can be synthesized through a series of chemical reactions. The most commonly used method involves the reaction of 1-adamantylamine with 2,3-dichlorobenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate compound, which is then converted into ADBTU through further reaction with a base.
Aplicaciones Científicas De Investigación
ADBTU has been widely used in scientific research as a reagent in organic synthesis. It is commonly used as a coupling agent for the synthesis of peptides and other biomolecules. ADBTU has also been used as a catalyst in various chemical reactions, including the synthesis of heterocyclic compounds. In addition, ADBTU has been used in the development of new drugs and pharmaceuticals.
Propiedades
Fórmula molecular |
C18H20Cl2N2OS |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
N-(1-adamantylcarbamothioyl)-2,3-dichlorobenzamide |
InChI |
InChI=1S/C18H20Cl2N2OS/c19-14-3-1-2-13(15(14)20)16(23)21-17(24)22-18-7-10-4-11(8-18)6-12(5-10)9-18/h1-3,10-12H,4-9H2,(H2,21,22,23,24) |
Clave InChI |
JXAHMWUFRAGQCP-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)

![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)





![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)



![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)

